Synthesis of ((Dimethylamino)methyl)ferrocene: A Technical Guide
Synthesis of ((Dimethylamino)methyl)ferrocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of ((dimethylamino)methyl)ferrocene, a versatile organometallic compound with applications in catalysis, materials science, and as a precursor for redox sensors and functionalized ferrocene derivatives.[1] The primary synthetic route is the Mannich reaction, a well-established method for the aminoalkylation of acidic protons.[2][3][4]
Reaction Principle: The Mannich Reaction
The synthesis of ((dimethylamino)methyl)ferrocene is typically achieved through a Mannich-type reaction involving ferrocene, formaldehyde, and dimethylamine.[5] The generally accepted mechanism proceeds through the formation of a dialkyl(methylene)ammonium ion from the condensation of formaldehyde and dimethylamine.[5] This electrophilic species then undergoes an electrophilic substitution reaction with the electron-rich cyclopentadienyl ring of ferrocene to yield the desired product.[5] To prevent the oxidation of the ferrocene nucleus in the acidic reaction medium, the synthesis is often conducted under an inert atmosphere, such as nitrogen.[5]
Reaction Pathway
Caption: The Mannich reaction pathway for the synthesis of ((dimethylamino)methyl)ferrocene.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of ((dimethylamino)methyl)ferrocene, which proceeds to form the methiodide derivative.
| Parameter | Value | Reference |
| Reactants | ||
| Ferrocene | 46.4 g (0.250 mole) | [6] |
| bis(dimethylamino)methane | 43.2 g (0.422 mole) | [6] |
| Phosphoric Acid | 43.2 g | [6] |
| Acetic Acid (solvent) | 400 ml | [6] |
| Reaction Conditions | ||
| Temperature | Steam bath | [6] |
| Reaction Time | 5 hours | [6] |
| Atmosphere | Nitrogen | [6] |
| Work-up & Purification | ||
| Water (for dilution) | 550 ml | [6] |
| Ether (for extraction) | 3 x 325 ml (for unreacted ferrocene) | [6] |
| Sodium Hydroxide | 245 g | [6] |
| Ether (for product extraction) | 3 x 500 ml | [6] |
| Quaternization | ||
| Methanol | 54 ml | [6] |
| Methyl Iodide | 54 ml (123 g, 0.87 mole) | [6] |
| Ether (for precipitation) | 800 ml | [6] |
| Yield | ||
| N,N-dimethylaminomethylferrocene methiodide | 65-78 g (68-81%) | [6] |
Detailed Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses.[6]
Caution: bis(dimethylamino)methane is a potent lachrymator and should be handled in a fume hood. Ferrocene and its derivatives can be sensitive to air oxidation in acidic conditions.
1. Reaction Setup:
-
To a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 400 ml of acetic acid.
-
In a separate container, carefully prepare a solution of 43.2 g of phosphoric acid and 43.2 g of bis(dimethylamino)methane. This mixing is exothermic and should be done with cooling in an ice bath.[6]
-
Add the prepared solution to the reaction flask with stirring.
-
Add 46.4 g (0.250 mole) of ferrocene to the stirred solution.
2. Reaction Execution:
-
Heat the resulting suspension on a steam bath under a slow stream of nitrogen for 5 hours. The reaction is essentially complete after this time, and further heating does not improve the yield.[6]
-
The reaction mixture will transform into a dark-amber solution.
3. Work-up and Isolation of the Amine:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the solution with 550 ml of water.
-
To remove unreacted ferrocene, extract the aqueous solution with three 325-ml portions of ether.
-
Cool the aqueous solution in an ice-water bath and slowly add 245 g of sodium hydroxide pellets to make it alkaline. The tertiary amine will separate as a dark-red oil. A gel may form, which can be made fluid by adding 200 ml of water.[6]
-
Extract the product with three 500-ml portions of ether.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude ((dimethylamino)methyl)ferrocene as a dark-red mobile liquid.
4. (Optional) Quaternization to N,N-dimethylaminomethylferrocene methiodide:
-
Dissolve the crude amine in 54 ml of methanol.
-
Add 54 ml (123 g, 0.87 mole) of methyl iodide and gently swirl the solution.
-
Heat the solution on a steam bath for 5 minutes.
-
Cool the solution to room temperature and add 800 ml of ether. The methiodide will initially separate as an oil and then crystallize upon scratching.
-
Collect the solid product by filtration on a Büchner funnel, wash with ether, and dry under vacuum at room temperature.
Experimental Workflow
References
- 1. N,N-Dimethylaminomethylferrocene - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. ((Dimethylamino)methyl)ferrocene | 1271-86-9 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
